molecular formula C17H13N3OS B11090053 3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B11090053
M. Wt: 307.4 g/mol
InChI Key: FZGCFWWGKRKOIY-UHFFFAOYSA-N
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Description

3-[4-(1H-Pyrrol-1-yl)phenyl]-5-(2-thienylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrrole, phenyl, thienyl, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-Pyrrol-1-yl)phenyl]-5-(2-thienylmethyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

    Coupling Reactions: The final compound is obtained by coupling the pyrrole and oxadiazole intermediates with a thienylmethyl group through various coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-Pyrrol-1-yl)phenyl]-5-(2-thienylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[4-(1H-Pyrrol-1-yl)phenyl]-5-(2-thienylmethyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-[4-(1H-Pyrrol-1-yl)phenyl]-5-(2-thienylmethyl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1H-Pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
  • 5-(2-Thienylmethyl)-1,2,4-oxadiazole
  • 4-(1H-Pyrrol-1-yl)phenyl derivatives

Uniqueness

3-[4-(1H-Pyrrol-1-yl)phenyl]-5-(2-thienylmethyl)-1,2,4-oxadiazole is unique due to its combination of pyrrole, phenyl, thienyl, and oxadiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C17H13N3OS

Molecular Weight

307.4 g/mol

IUPAC Name

3-(4-pyrrol-1-ylphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H13N3OS/c1-2-10-20(9-1)14-7-5-13(6-8-14)17-18-16(21-19-17)12-15-4-3-11-22-15/h1-11H,12H2

InChI Key

FZGCFWWGKRKOIY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)CC4=CC=CS4

Origin of Product

United States

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